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Compound of Interest

Compound Name: Tetrahydrofurfuryl acetate

Cat. No.: B166781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Tetrahydrofurfuryl acetate (CAS 637-64-9). The information is compiled from various

analytical studies and is intended to support research, development, and quality control

activities involving this compound.

Compound Information
Identifier Value

CAS Number 637-64-9

Chemical Name Tetrahydrofurfuryl acetate

Molecular Formula C₇H₁₂O₃

Molecular Weight 144.17 g/mol

Structure

(Image of the chemical structure of

Tetrahydrofurfuryl acetate would be placed here

in a full report)

Spectroscopic Data Summary
The following sections present the key spectroscopic data for Tetrahydrofurfuryl acetate,

organized by technique.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b166781?utm_src=pdf-interest
https://www.benchchem.com/product/b166781?utm_src=pdf-body
https://www.benchchem.com/product/b166781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Tetrahydrofurfuryl acetate provides detailed information about the

proton environment within the molecule.

Table 1: ¹H NMR Chemical Shift Data for Tetrahydrofurfuryl Acetate[1]

Assignment
Chemical Shift (δ) in

ppm
Solvent

Instrument

Frequency

H-2 ~3.9 - 4.2 CDCl₃
89.56 MHz, 399.65

MHz

H-5, H-5' ~3.7 - 3.9 CDCl₃
89.56 MHz, 399.65

MHz

H-6, H-6' ~4.0 - 4.2 CDCl₃
89.56 MHz, 399.65

MHz

H-3, H-3', H-4, H-4' ~1.5 - 2.1 CDCl₃
89.56 MHz, 399.65

MHz

-CH₃ (acetyl) ~2.09 CDCl₃
89.56 MHz, 399.65

MHz

Infrared (IR) Spectroscopy
The IR spectrum of Tetrahydrofurfuryl acetate reveals the presence of key functional groups,

particularly the ester carbonyl and C-O bonds.

Table 2: Characteristic IR Absorption Bands for Tetrahydrofurfuryl Acetate
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

C=O (ester) Stretch 1750 - 1735[2]

C-O (ester) Stretch 1300 - 1000[2]

C-H (alkane) Stretch 2990 - 2850

C-O-C (ether) Stretch ~1100

Mass Spectrometry (MS)
Mass spectrometry of Tetrahydrofurfuryl acetate, typically performed using Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides

information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Key Mass Fragments for Tetrahydrofurfuryl Acetate

m/z Relative Intensity Possible Fragment

144 Low [M]⁺ (Molecular Ion)

101 Moderate [M - C₂H₃O]⁺

83 High [C₅H₇O]⁺

71 High [C₄H₇O]⁺

43 Very High [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and

analytical requirements.

¹H NMR Spectroscopy Methodology
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Objective: To obtain a high-resolution ¹H NMR spectrum of Tetrahydrofurfuryl acetate for

structural elucidation and purity assessment.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

standard 5 mm probe.

Procedure:

Sample Preparation: Prepare a solution of Tetrahydrofurfuryl acetate in deuterated

chloroform (CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm

NMR tube.

Instrument Setup:

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a 45° or 90° pulse width.[3]

Set the acquisition time to at least 3 seconds for good resolution.

Employ a relaxation delay of at least 5 times the longest T₁ of interest for quantitative

analysis; for routine spectra, a 1-2 second delay is common.[4]

The number of scans can be adjusted based on the sample concentration to achieve an

adequate signal-to-noise ratio (typically 8 to 64 scans).

Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm)

as a reference.

Integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy Methodology
Objective: To obtain an IR spectrum of Tetrahydrofurfuryl acetate to identify its functional

groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small drop of neat (undiluted) Tetrahydrofurfuryl acetate onto

the ATR crystal, ensuring complete coverage.

Data Acquisition:

Set the spectral range, typically from 4000 to 400 cm⁻¹.[5]

Select a suitable resolution (e.g., 4 cm⁻¹).

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Acquire the sample spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, non-abrasive wipe.
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Mass Spectrometry (GC-MS) Methodology
Objective: To obtain a mass spectrum of Tetrahydrofurfuryl acetate to determine its molecular

weight and fragmentation pattern, and to separate it from any potential impurities.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of Tetrahydrofurfuryl acetate in a volatile

organic solvent such as dichloromethane or ethyl acetate (e.g., 100 ppm).

GC-MS Setup:

Gas Chromatograph:

Injector: Set to a temperature of ~250°C in split mode.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is

suitable.

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

Mass Spectrometer:

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected

fragments (e.g., m/z 35-350).

Transfer Line Temperature: Set to a temperature that prevents condensation but avoids

thermal degradation (e.g., 280°C).
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Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

data system will record the total ion chromatogram (TIC) and the mass spectrum of the

eluting peaks.

Data Analysis:

Identify the peak corresponding to Tetrahydrofurfuryl acetate in the TIC based on its

retention time.

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern to confirm the structure and identify key fragments.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

sample like Tetrahydrofurfuryl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b166781#cas-number-637-64-9-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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